molecular formula C21H25N2O3+ B1249682 Tetrahydroalstonine(1+)

Tetrahydroalstonine(1+)

Cat. No.: B1249682
M. Wt: 353.4 g/mol
InChI Key: GRTOGORTSDXSFK-DLLGKBFGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydroalstonine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of tetrahydroalstonine. The major microspecies at pH 7.3. It is a conjugate acid of a tetrahydroalstonine.

Scientific Research Applications

Stereochemistry and Isolation

  • Tetrahydroalstonine has been isolated from various plant species, including Uncaria and Catharanthus Lanceus. Its isolation and stereochemistry have been pivotal in understanding the structure and properties of related alkaloids (Chan, 1969); (Maloney et al., 1965).

Neuroprotective Effects

  • Tetrahydroalstonine has demonstrated neuroprotective effects against oxygen–glucose deprivation/re-oxygenation-induced neuronal damage, suggesting potential applications in neurodegenerative disorders (Liao et al., 2023).

Synthetic Applications

  • The compound has been used in intramolecular Diels-Alder reactions, enabling the synthesis of complex alkaloids like tetrahydroalstonine and akuammigine, highlighting its role in organic chemistry and pharmaceutical synthesis (Martin & Benage, 1984).

Autophagy and Cellular Processes

  • Research indicates that tetrahydroalstonine can modulate autophagic activity and lysosomal dysfunction, which are critical processes in cell survival and health (Liao et al., 2023).

Adrenergic Receptor Interactions

  • Studies show that tetrahydroalstonine affects adrenergic receptors, particularly α2-adrenoceptors, which could have implications in cardiovascular research and treatment of certain disorders (Roquebert & Demichel, 1984).

Molecular Interconversions

  • Investigations into the interconversion between the enamine and immonium form of cathenamine to tetrahydroalstonine provide insights into molecular dynamics and transformations (Heinstein et al., 1980).

Properties

Molecular Formula

C21H25N2O3+

Molecular Weight

353.4 g/mol

IUPAC Name

methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16-,19-/m0/s1

InChI Key

GRTOGORTSDXSFK-DLLGKBFGSA-O

Isomeric SMILES

C[C@H]1[C@@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45

Canonical SMILES

CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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